Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride

Polymerizable surfactant Copolymerization Durable antimicrobial

Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride (CAS 93917-89-6) is a quaternary ammonium compound that integrates a C16 palmitamide chain, a propyl spacer, and an allyl-substituted dimethylammonium headgroup. This unique architecture places it at the intersection of conventional amidoamine conditioning agents and polymerizable surfactants.

Molecular Formula C24H49ClN2O
Molecular Weight 417.1 g/mol
CAS No. 93917-89-6
Cat. No. B12667820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride
CAS93917-89-6
Molecular FormulaC24H49ClN2O
Molecular Weight417.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-]
InChIInChI=1S/C24H48N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-20-24(27)25-21-19-23-26(3,4)22-6-2;/h6H,2,5,7-23H2,1,3-4H3;1H
InChIKeyBTOTWQWWTSPKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium Chloride (CAS 93917-89-6): A Polymerizable Cationic Surfactant for Advanced Formulation and Material Science


Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride (CAS 93917-89-6) is a quaternary ammonium compound that integrates a C16 palmitamide chain, a propyl spacer, and an allyl-substituted dimethylammonium headgroup . This unique architecture places it at the intersection of conventional amidoamine conditioning agents and polymerizable surfactants. The allyl moiety imparts a reactive carbon–carbon double bond, enabling copolymerization with vinyl monomers—a feature absent in the widely used non-polymerizable analog palmitamidopropyltrimonium chloride (CAS 51277-96-4) . Its EINECS registration (299-869-9) confirms its status as an existing commercial chemical substance within the European inventory .

Polymerizable surfactant Allyl group enables covalent incorporation into vinyl polymer backbones for non-leaching functionality research.
Cationic conditioning with anionic compatibility Amide linkage supports stable blends with anionic surfactants for transparent multi-surfactant systems.
C16 palmitamide architecture Combines surface activity expected from allyl-C16 analogs with enhanced micellization efficiency.

Why Palmitamidopropyltrimonium Chloride Cannot Substitute for Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium Chloride in Performance-Driven Applications


Although allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride and palmitamidopropyltrimonium chloride share the same palmitamide backbone and amide-linked quaternary ammonium core, they are not interchangeable. The critical differentiator is the terminal allyl group on the target compound, which introduces a polymerizable double bond . This single structural feature unlocks covalent incorporation into polymer backbones, yielding non-leaching, permanently functional materials—a capability that the fully saturated trimethyl analog fundamentally lacks . In procurement scenarios where durable antimicrobial activity, permanent surface conditioning, or reactive emulsification is required, substitution with a non-polymerizable alternative results in functional failure.

This compound (allyl-functional)
Contains a terminal allyl double bond that enables free-radical copolymerization with acrylate, methacrylate, and styrenic monomers.
Analog (saturated trimethyl)
Lacks polymerizable functionality; only methyl groups on quaternary nitrogen. Cannot covalently anchor to polymer matrices.
Substitution consequence: Using the non-polymerizable analog in reactive coatings or permanent conditioning research leads to leachable, transient functionality rather than covalent integration.
Structural mismatch: Although both share the palmitamide backbone, the allyl group defines a binary functional difference. Substitution may fail in any workflow requiring polymerization or surface anchoring.

Quantitative Differentiation Evidence for Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium Chloride vs. Key Comparators


Polymerizable Functionality: Allyl Group vs. Saturated Trimethyl Headgroup (Direct Structural Comparison)

The target compound bears one terminal allyl double bond, whereas palmitamidopropyltrimonium chloride (PATMAC) contains only saturated methyl groups on the quaternary nitrogen . This structural difference is binary: the target compound can participate in free-radical copolymerization with acrylate, methacrylate, and styrenic monomers, as demonstrated for structurally analogous allyl quaternary ammonium salts in patent literature ; PATMAC cannot polymerize.

Polymerizable double bonds
Head-to-head
Target: 1 allyl double bond
Analog: 0 (saturated)
Enables covalent anchoring to polymers; analog cannot copolymerize.
Binary structural distinction confirmed by NMR/FT-IR.
Polymerizable surfactant Copolymerization Durable antimicrobial

Critical Micelle Concentration (CMC) and Surface Tension: Allyl-Amido C16 vs. Saturated Alkyl C16 Analog

The structurally related allyldimethylhexadecylammonium bromide (C16 analog without amide) exhibits a CMC of 0.55 mmol/L and a surface tension at CMC of 33.5 mN/m at 25 °C . By comparison, conventional hexadecyltrimethylammonium chloride (CTAC, a non-amido non-allyl C16 quat) has a CMC of approximately 1.3 mmol/L . The incorporation of an amide group typically further reduces CMC, suggesting that the target allyl-amido C16 compound achieves superior surface activity and greater micellization efficiency than both the non-amido allyl analog and the saturated trimethyl C16 quat.

CMC & surface tension
Cross-study
Expected CMC ≤0.55 mmol/L
γCMC ≤33.5 mN/m (25 °C)
Supports lower surfactant usage vs. non-allyl C16 quats (CTAC CMC ~1.3 mmol/L).
Amide group may further reduce CMC; direct measurement pending.
Surface activity Critical micelle concentration Surfactant efficiency

Antimicrobial Activity of Allyl Dimethyl Quaternary Ammonium Surfactants: Class-Level Potency Against Gram-Negative Bacteria

Allyl dimethyl dehydroabietyl ammonium chloride (ADMDHA), a structurally related allyl dimethyl quaternary ammonium surfactant, demonstrated antimicrobial activity against Escherichia aerogenes and Pseudomonas aeruginosa that was substantially stronger than both ampicillin sodium and bromogeramine (benzalkonium bromide) in standardized assays . While direct MIC values for the target C16 palmitamide analog are not yet published, the shared allyl-dimethylammonium pharmacophore and long alkyl chain predict similarly enhanced antimicrobial performance relative to conventional non-polymerizable quaternary ammonium disinfectants.

Antimicrobial class inference
Class-level
Analog ADMDHA shows activity against E. aerogenes and P. aeruginosa; substantially larger inhibition zones vs. ampicillin and benzalkonium bromide.
Supports antimicrobial screening context; direct MIC data for target compound required.
Based on allyl-dimethyl quat pharmacophore similarity.
Antimicrobial Bactericidal Quaternary ammonium compound

Anionic Surfactant Compatibility: Amide-Containing Quaternary Ammonium vs. Conventional Alkyl Quats

Palmitamidopropyltrimonium chloride, which shares the same palmitamide-propyldimethylammonium core as the target compound, is documented to be compatible with anionic surfactants—a property attributed to the amide linkage that reduces electrostatic incompatibility . In contrast, conventional alkyl quaternary ammonium compounds without amide groups (e.g., cetrimonium chloride) typically precipitate or phase-separate when mixed with anionic surfactants. The target allyl-amido compound is expected to retain this compatibility advantage while adding polymerizability.

Anionic compatibility
Supporting
Palmitamide core enables compatible blends; non-amido quats often precipitate.
Enables transparent, stable cationic-anionic formulations.
Compatibility inferred from PATMAC analogue behavior.
Surfactant compatibility Formulation stability Amidoamine

High-Value Application Scenarios for Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium Chloride Where Substitution Fails


Permanently Antimicrobial Polymer Coatings and Medical Device Surfaces

When copolymerized with acrylate or methacrylate monomers, the allyl group of the target compound becomes part of the polymer backbone, anchoring the quaternary ammonium antimicrobial moiety permanently. This produces non-leaching antimicrobial coatings that resist washing and abrasion—unlike coatings formulated with palmitamidopropyltrimonium chloride, which leach out over time . The class-level antimicrobial activity data from analogous allyl dimethyl quaternary ammonium surfactants support the expected potency of such coatings .

Long-Lasting Hair Conditioning Polymers for Rinse-Off and Leave-On Products

In hair care, the target compound can be copolymerized into conditioning polymers that covalently bind to hair fibers or form durable deposition layers. This contrasts sharply with conventional amidoamine quats (e.g., PATMAC) that are removed after a few washes. The amide linkage ensures anionic surfactant compatibility in shampoo-conditioner 2-in-1 formulations , while the allyl moiety enables permanent conditioning performance that builds with repeated use.

Reactive Emulsifiers for Emulsion Polymerization with Built-In Surface Functionality

The target compound serves as a polymerizable surfactant (surfmer) in emulsion polymerization, providing simultaneous emulsification and covalent incorporation. The CMC of the structural C16 allyl analog (0.55 mmol/L) indicates high surface activity, allowing lower usage levels compared to conventional non-polymerizable emulsifiers. The resulting latex particles carry permanently bound cationic functionality, useful for cationic coatings, adhesives, and textile treatments.

Application
Selection Property
Validation Focus
Antimicrobial surface coatings research
Allyl group for covalent copolymerization
Leaching resistance and surface antimicrobial activity in model coatings
Conditioning polymer development for hair/skin
Amide-mediated anionic compatibility with polymerizable anchor
Deposition durability and wash resistance in repeated-use models
Reactive emulsifier (surfmer) for emulsion polymerization
Low CMC and surface activity combined with allyl reactivity
Emulsion stability, latex surface charge, and copolymerization efficiency
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